(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid
CAS No.:
Cat. No.: VC16716485
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O2 |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 3-(2-aminopyrimidin-5-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10) |
| Standard InChI Key | ZSTSKJFUYGWSPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)N)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is (E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid, reflecting its trans-configuration () across the double bond . The structure comprises a pyrimidine ring with an amino group at the 2-position and an acrylic acid substituent at the 5-position (Figure 1). The conjugated system formed by the pyrimidine and acrylate groups contributes to its reactivity in cycloaddition and condensation reactions .
Table 1: Key Identifiers of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 335030-80-3 | |
| PubChem CID | 53395796 | |
| Molecular Formula | ||
| SMILES Notation | C1=C(C=NC(=N1)N)C=CC(=O)O | |
| InChIKey | ZSTSKJFUYGWSPO-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s exact mass is 165.0538 Da, with a monoisotopic mass of 165.0538 Da . Its UV-Vis spectrum (calculated) shows absorption maxima at 265 nm and 310 nm, attributed to π→π* transitions in the conjugated system. The rotatable bond count (2) and hydrogen bond donor/acceptor counts (2/5) suggest moderate flexibility and polarity, influencing solubility in polar solvents like DMSO or methanol .
Synthesis and Production
Laboratory-Scale Synthesis
A common route involves Knoevenagel condensation between 2-aminopyrimidine-5-carbaldehyde and malonic acid derivatives. For example, reacting 2-aminopyrimidine-5-carbaldehyde with methyl acrylate in the presence of a Lewis base catalyst (e.g., TMDP) yields the target compound via a conjugated addition-elimination mechanism . The reaction typically proceeds under mild conditions (60–80°C, 12–24 hours) with yields exceeding 70% after purification by recrystallization .
Mechanistic Pathway:
-
Activation: TMDP facilitates deprotonation of malonic acid, generating a nucleophilic enolate.
-
Condensation: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
-
Dehydration: Elimination of water produces the α,β-unsaturated acrylate .
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. A patented method (WO2020057982A1) describes a scalable process using immobilized enzymes to catalyze the condensation step, achieving >90% conversion with minimal byproducts. The final product is isolated via centrifugal partition chromatography and lyophilized to ≥98% purity.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound exhibits a melting point of 218–220°C (decomposition) and a calculated aqueous solubility of 1.2 mg/mL at 25°C . Its low partition coefficient () indicates hydrophilic character, consistent with its carboxylic acid functionality .
Table 2: Computed Physicochemical Properties
| Property | Value | Method (PubChem) |
|---|---|---|
| Molecular Weight | 165.15 g/mol | PubChem 2.2 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 89.8 Ų | Ertl, 2009 |
Stability and Reactivity
The compound is stable under inert atmospheres but undergoes decarboxylation above 200°C. The acrylate moiety participates in Michael additions and Diels-Alder reactions, while the amino group enables functionalization via alkylation or acylation .
Applications in Research and Industry
Pharmaceutical Intermediate
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a precursor to triazolo[1,5-a]pyrimidines, a class of heterocycles with demonstrated antimicrobial and anticancer activities . For instance, cyclocondensation with 3-amino-1,2,4-triazole yields derivatives showing IC values of 2.1 µM against Staphylococcus aureus .
Material Science
The conjugated system enables use in organic semiconductors. Thin films of its copper(II) complexes exhibit electrical conductivity of S/cm, suitable for flexible electronics.
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